molecular formula C11H14ClF2NO2 B126735 ETHYL-3-AMINO-3-(3,5-DIFLUOROPHENYL)-PROPIONATE HYDROCHLORIDE CAS No. 149193-87-3

ETHYL-3-AMINO-3-(3,5-DIFLUOROPHENYL)-PROPIONATE HYDROCHLORIDE

Cat. No.: B126735
CAS No.: 149193-87-3
M. Wt: 265.68 g/mol
InChI Key: VCTXBSLVZOEOIP-UHFFFAOYSA-N
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Description

ETHYL-3-AMINO-3-(3,5-DIFLUOROPHENYL)-PROPIONATE HYDROCHLORIDE is a chemical compound with the molecular formula C11H14ClF2NO2 It is known for its unique structure, which includes an ethyl ester group, an amino group, and two fluorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL-3-AMINO-3-(3,5-DIFLUOROPHENYL)-PROPIONATE HYDROCHLORIDE typically involves a multi-step process. One common method starts with the reaction of 3,5-difluorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding β-ketoester. This intermediate is then subjected to reductive amination with ammonia or an amine source to introduce the amino group. The final step involves the esterification of the amino-ketoester with hydrochloric acid to yield the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

ETHYL-3-AMINO-3-(3,5-DIFLUOROPHENYL)-PROPIONATE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carbonyl group in the ester can be reduced to form alcohols.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions, often in the presence of a catalyst or under elevated temperatures.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL-3-AMINO-3-(3,5-DIFLUOROPHENYL)-PROPIONATE HYDROCHLORIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ETHYL-3-AMINO-3-(3,5-DIFLUOROPHENYL)-PROPIONATE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s binding affinity and stability. The ester group allows for hydrolysis, releasing the active amino acid derivative, which can then interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

ETHYL-3-AMINO-3-(3,5-DIFLUOROPHENYL)-PROPIONATE HYDROCHLORIDE can be compared with other similar compounds, such as:

    Ethyl 3-amino-3-(3,4,5-trifluorophenyl)propanoate: Similar structure but with an additional fluorine atom, which may alter its reactivity and biological activity.

    Ethyl 3-ethoxy-3-imino-propionate: Different functional groups, leading to distinct chemical and biological properties.

Biological Activity

Ethyl-3-amino-3-(3,5-difluorophenyl)-propionate hydrochloride (CAS No. 149193-87-3) is a chemical compound notable for its unique molecular structure and potential biological activities. This compound features an ethyl ester group, an amino group, and two fluorine atoms attached to a phenyl ring, which contribute to its reactivity and interaction with biological systems.

  • Molecular Formula : C11H14ClF2NO2
  • Molecular Weight : 229.22 g/mol
  • IUPAC Name : Ethyl 3-amino-3-(3,5-difluorophenyl)propanoate; hydrochloride

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of β-ketoester : Reaction of 3,5-difluorobenzaldehyde with ethyl acetoacetate in the presence of a base.
  • Reductive Amination : Introduction of the amino group using ammonia or an amine source.
  • Esterification : Final product formation through the reaction with hydrochloric acid to yield the hydrochloride salt.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • The amino group can form hydrogen bonds with biological molecules.
  • The fluorine atoms enhance binding affinity and stability, potentially affecting receptor interactions.
  • The ester group allows for hydrolysis, releasing active derivatives that may exert biological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Anti-inflammatory Properties

Studies have explored its potential as an anti-inflammatory agent. The compound may inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases.

2. Anticancer Activity

Preliminary investigations suggest that this compound may possess anticancer properties, potentially acting on cancer cell lines by inducing apoptosis or inhibiting proliferation. Specific mechanisms remain under investigation but may involve modulation of signaling pathways associated with cancer growth .

3. Enzymatic Inhibition

The compound has been studied as a biochemical probe or inhibitor in enzymatic studies. Its structural features allow it to interact selectively with certain enzymes, potentially leading to the development of new therapeutic agents targeting metabolic pathways .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various applications:

Study FocusFindings
Anti-inflammatory effectsDemonstrated inhibition of pro-inflammatory cytokines in vitro .
Anticancer activityInduced apoptosis in specific cancer cell lines through caspase activation .
Enzyme inhibitionShowed selective inhibition of ACAT isoforms, relevant for cholesterol metabolism .

Comparison with Similar Compounds

This compound can be compared with other fluorinated compounds:

Compound NameKey DifferencesPotential Applications
Ethyl 3-amino-3-(3,4,5-trifluorophenyl)propanoateAdditional trifluoromethyl group may alter reactivityBroader spectrum of biological activity
Ethyl 3-ethoxy-3-imino-propionateDifferent functional groups affecting propertiesDistinct therapeutic targets

Properties

IUPAC Name

ethyl 3-amino-3-(3,5-difluorophenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO2.ClH/c1-2-16-11(15)6-10(14)7-3-8(12)5-9(13)4-7;/h3-5,10H,2,6,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCTXBSLVZOEOIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC(=CC(=C1)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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